molecular formula C14H11N5O B11351808 N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11351808
M. Wt: 265.27 g/mol
InChI Key: QRAFRMBIHNQFGR-UHFFFAOYSA-N
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Description

  • N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C9H9N5O. It features a tetrazole ring (1H-tetrazol-1-yl) attached to a phenyl ring via an amide linkage.
  • The compound’s structure includes a benzene ring (phenyl group) and a tetrazole ring, which imparts unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 4-aminobenzoyl chloride with sodium azide (NaN) to form the tetrazole ring. The resulting intermediate is then treated with ammonia or an amine to yield N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various reactions, including substitution, reduction, and oxidation.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: N-[4-(1H-tetrazol-1-yl)phenyl]benzamide serves as a versatile building block in organic synthesis due to its unique tetrazole functionality.

      Biology and Medicine: Researchers explore its potential as a drug candidate, especially in the context of tetrazole-containing compounds with biological activity.

      Industry: The compound’s applications extend to materials science, where it may contribute to the development of functional materials.

  • Mechanism of Action

    • The exact mechanism by which N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
  • Comparison with Similar Compounds

      Similar Compounds: Other tetrazole-containing compounds, such as N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide, share structural features but may have distinct properties.

      Uniqueness: Highlight the compound’s unique characteristics compared to similar analogs.

    Properties

    Molecular Formula

    C14H11N5O

    Molecular Weight

    265.27 g/mol

    IUPAC Name

    N-[4-(tetrazol-1-yl)phenyl]benzamide

    InChI

    InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h1-10H,(H,16,20)

    InChI Key

    QRAFRMBIHNQFGR-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

    Origin of Product

    United States

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